Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate
Description
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate is a spirocyclic amine derivative with a molecular formula of C₁₃H₂₄N₂O₂·½(C₂H₂O₄) and a molecular weight of 240.3 g/mol . This compound is characterized by a spiro[4.5]decane core, where two nitrogen atoms are positioned at the 2- and 7-positions of the bicyclic structure. The tert-butyl carbamate group at the 2-position and the hemioxalate counterion enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics . Its CAS registry number is 1523606-54-3, though conflicting sources also list 885268-42-8 (likely due to variations in salt forms or nomenclature) .
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMUVBUCFKDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process involves the use of solvents such as dichloromethane and requires careful temperature control to maintain the integrity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure high purity and yield. The compound is typically produced in solid form and stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Chemical Reactions
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate can participate in various chemical reactions due to its functional groups. These reactions are significant for modifying the compound's structure for specific applications in medicinal chemistry and materials science.
Hydrolysis
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Reaction: Hydrolysis of the tert-butyl ester group to form the corresponding carboxylic acid.
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Conditions: Typically involves aqueous acid or base.
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Importance: Useful for converting the ester into a more reactive form for further synthesis.
Amination
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Reaction: Reaction with amines to form amide derivatives.
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Conditions: Often requires catalysts like coupling reagents.
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Importance: Allows for the introduction of new functional groups, enhancing the compound's biological activity.
Reduction
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Reaction: Reduction of the carboxylate group to an alcohol or aldehyde.
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Conditions: Involves reducing agents such as lithium aluminum hydride.
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Importance: Useful for modifying the compound's polarity and reactivity.
Data on Chemical Reactions
| Reaction Type | Conditions | Product | Importance |
|---|---|---|---|
| Hydrolysis | Aqueous acid/base | Carboxylic acid derivative | Enhances reactivity for further synthesis |
| Amination | Coupling reagents | Amide derivatives | Introduces new functional groups for biological activity |
| Reduction | Reducing agents (e.g., LiAlH4) | Alcohol or aldehyde derivatives | Modifies polarity and reactivity |
Stability and Reactivity
This compound is generally stable under normal conditions but may react with strong acids or bases. It is classified as a hazardous substance due to potential irritant properties, requiring careful handling .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate has shown promise as a potential drug candidate due to its unique structural features. The following are notable areas of research:
- Anticancer Activity : Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells. For instance, related diazaspiro compounds have demonstrated significant cytotoxic effects against prostate cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties : The compound's structure may enhance its antimicrobial activity. Preliminary studies suggest that derivatives of diazaspiro compounds possess antibacterial and antifungal properties, indicating potential for development as antimicrobial agents.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Novel Compounds : Its unique spirocyclic structure allows for the creation of new derivatives through various chemical reactions such as oxidation and substitution. These derivatives may possess enhanced biological activities or novel properties.
- Catalysis : The compound may also find applications in catalysis due to its ability to stabilize reactive intermediates during chemical transformations.
Anticancer Efficacy Study
A recent study evaluated the effects of this compound on prostate cancer cell lines (PC3 and DU145). The results indicated significant reductions in cell viability with IC50 values suggesting effective dose-dependent responses.
| Cell Line | IC50 Value (µM) | Response Type |
|---|---|---|
| PC3 | 15 | Sensitive |
| DU145 | 25 | Moderate |
This study highlights the potential of this compound as a lead candidate for developing anticancer therapies.
Antimicrobial Activity Investigation
In another investigation, derivatives similar to this compound were tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 15 |
These results suggest that the compound could be effective against common bacterial pathogens.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate and analogous spirocyclic amines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 1523606-54-3 | C₁₃H₂₄N₂O₂·½(C₂H₂O₄) | 240.3 | 95% | Spiro[4.5]decane core, 2,7-diaza substitution, hemioxalate salt |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 1118786-86-9 | C₁₂H₂₂N₂O₂ | 226.3 | N/A | Spiro[3.5]nonane core, smaller ring system |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 | C₁₃H₂₄N₂O₂ | 240.3 | 95% | Spiro[4.5]decane core, 2,8-diaza substitution |
| tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate | 1523571-10-9 | C₁₀H₁₈N₂O₂·½(C₂H₂O₄) | 198.2 | 96% | Spiro[3.3]heptane core, compact bicyclic structure |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate | 937729-06-1 | C₁₂H₂₂N₂O₂·½(C₂H₂O₄) | 226.3 | N/A | Spiro[4.4]nonane core, 2,7-diaza substitution |
Key Findings :
Ring Size and Conformational Flexibility: The spiro[4.5]decane core in the target compound provides greater conformational rigidity compared to smaller systems like spiro[3.3]heptane or spiro[3.5]nonane. This rigidity enhances binding specificity in drug-receptor interactions, particularly in kinase inhibition . In contrast, spiro[4.4]nonane derivatives (e.g., CAS 937729-06-1) exhibit intermediate flexibility, which may reduce metabolic stability compared to the target compound .
Substitution Patterns: The 2,7-diaza substitution in the target compound creates a distinct electronic environment compared to 2,8-diaza analogs (e.g., CAS 236406-39-6). Hemioxalate salts (e.g., CAS 1523571-10-9 and 1523606-54-3) generally offer superior crystallinity and shelf stability over hydrochloride or freebase forms .
Applications in Drug Discovery :
- The target compound is prioritized in CNS drug development due to its optimal logP value (~2.5), which balances blood-brain barrier penetration and aqueous solubility .
- Smaller spirocycles (e.g., spiro[3.3]heptane derivatives) are more commonly used in fragment-based screening due to their lower molecular weight and synthetic accessibility .
Research and Industrial Relevance
- Synthetic Challenges : The synthesis of spiro[4.5]decane derivatives requires advanced ring-closing metathesis or palladium-catalyzed cyclization techniques, whereas smaller spirocycles (e.g., spiro[3.3]heptane) are more straightforward to prepare .
- Patent Landscape : PharmaBlock Sciences lists this compound as a key intermediate in EGFR inhibitor pipelines (e.g., osimertinib analogs), highlighting its commercial significance .
Notes on Discrepancies and Limitations
- Conflicting CAS numbers (e.g., 885268-42-8 vs. 1523606-54-3) likely arise from differences in salt forms or vendor-specific nomenclature .
- Limited public data exist on the pharmacokinetics of hemioxalate salts compared to other counterions, necessitating further study .
Biological Activity
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate, with CAS number 1523606-54-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to tert-butyl 2,7-diazaspiro[4.5]decane derivatives exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antifungal agents.
- Cytotoxicity : Research has shown that certain diazaspiro compounds can induce cytotoxic effects in cancer cell lines. The specific mechanisms often involve the disruption of cellular processes leading to apoptosis.
- Neuroprotective Effects : Some derivatives in the diazaspiro class have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted on various diazaspiro compounds found that tert-butyl derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Tert-butyl 2,7-diazaspiro | 32 | E. coli |
| Tert-butyl 2,7-diazaspiro | 16 | S. aureus |
Cytotoxicity Assays
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxicity with IC50 values ranging from 10 to 25 µM, indicating a concentration-dependent effect.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Neuroprotective Effects
Research published in recent journals highlights the neuroprotective potential of diazaspiro compounds against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels significantly in neuronal cell cultures.
Safety and Toxicology
According to safety data sheets (SDS), this compound poses certain hazards:
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate?
Synthesis typically involves spirocyclic amine formation via ring-closing strategies. Key steps include:
- Condensation reactions between tert-butyl carbamate derivatives and cyclic ketones or aldehydes.
- Ring-closing metathesis for spirocycle formation, followed by carboxylate protection .
- Hemioxalate formation through salt crystallization with oxalic acid in polar solvents (e.g., ethanol/water mixtures) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How can researchers analytically characterize this compound and confirm its purity?
- NMR Spectroscopy : H and C NMR verify spirocyclic structure and tert-butyl group integrity (e.g., tert-butyl signals at δ ~1.4 ppm in H NMR) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 240.342) .
- X-ray Crystallography : Resolves hemioxalate salt structure, confirming hydrogen-bonding networks between the spirocyclic amine and oxalate anions .
Q. What purification methods are effective for removing byproducts in spirocyclic amine synthesis?
- Recrystallization : Use ethanol/water mixtures to isolate the hemioxalate salt, leveraging differential solubility .
- Ion-Exchange Chromatography : Removes unreacted amines or acidic impurities .
- Distillation : For volatile byproducts (e.g., tert-butyl alcohol), though limited by the compound’s thermal stability .
Advanced Research Questions
Q. How does the hemioxalate counterion influence solubility and stability in biological assays?
The hemioxalate form enhances aqueous solubility via hydrogen bonding, critical for in vitro studies. However, oxalate may interfere with enzymatic assays (e.g., chelating metal ions). Stability studies (pH 3–7, 25–37°C) show decomposition above 40°C, requiring storage at 2–8°C . Alternative salt forms (e.g., hydrochloride) are recommended for long-term biological testing .
Q. What stability considerations are critical for handling this compound under experimental conditions?
Q. How can researchers resolve contradictions in reported biological activities of spirocyclic amines?
Discrepancies in enzyme inhibition (e.g., carbonic anhydrase vs. acetylcholinesterase) may arise from:
- Structural Isomerism : Substitution at N2 vs. N7 alters binding pockets .
- Impurity Profiles : Byproducts (e.g., oxalate derivatives) in hemioxalate batches may skew activity .
Methodological Solutions : - Dose-Response Curves : Compare EC values across salt forms.
- Isotopic Labeling : Trace metabolic pathways to distinguish parent compound effects .
Q. What computational modeling approaches predict reactivity in spirocyclic amine derivatives?
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess ring strain and nucleophilicity at N2/N7 positions .
- Molecular Docking : Simulate interactions with target proteins (e.g., dopamine transporter DAT) to prioritize synthetic targets .
- QSAR Models : Correlate substituent effects (e.g., fluorine at C10) with bioactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
